1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL
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Overview
Description
1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL is an organic compound that features a cyclohexane ring substituted with an aminoethyl group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL typically involves the reaction of 4-tert-butylcyclohexanone with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol. The reaction conditions often include a solvent like ethanol or tetrahydrofuran (THF) and are conducted at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used to improve the reaction rate and selectivity. The use of high-pressure reactors and automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4, CrO3, and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: The major product is 4-tert-butylcyclohexanone.
Reduction: Various reduced derivatives depending on the specific reducing agent and conditions.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)-cyclohexanol: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-tert-Butylcyclohexanol: Lacks the aminoethyl group, affecting its reactivity and applications.
1-(2-Hydroxyethyl)-4-tert-butylcyclohexane: Contains a hydroxyethyl group instead of an aminoethyl group, leading to different chemical behavior.
Uniqueness
1-(2-Aminoethyl)-4-tert-butylcyclohexan-1-OL is unique due to the combination of the aminoethyl and tert-butyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H25NO |
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Molecular Weight |
199.33 g/mol |
IUPAC Name |
1-(2-aminoethyl)-4-tert-butylcyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-11(2,3)10-4-6-12(14,7-5-10)8-9-13/h10,14H,4-9,13H2,1-3H3 |
InChI Key |
AAINIQGWUUFBKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CCN)O |
Origin of Product |
United States |
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